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Compound of Interest

Compound Name:
2-Methylmercapto-

propionaldehyde

Cat. No.: B1268107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-

Methylmercaptopropionaldehyde (also known as methional), a key compound in flavor

chemistry and a potential biomarker in various biological processes. This document outlines its

characteristic spectral features and provides detailed experimental protocols for its analysis.

Chemical Structure and Properties
IUPAC Name: 3-(Methylsulfanyl)propanal

Molecular Formula: C₄H₈OS

Molecular Weight: 104.17 g/mol

Appearance: Colorless to pale yellow liquid with a powerful, onion-like odor.

Spectroscopic Data Summary
The following sections summarize the key spectroscopic data for 2-

Methylmercaptopropionaldehyde, presented in a clear, tabular format for easy reference and

comparison.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atom environments in

the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.78 Triplet (t) 1H CHO

2.79 Triplet (t) 2H S-CH₂-C

2.77 Triplet (t) 2H C-CH₂-CHO

2.13 Singlet (s) 3H S-CH₃

Data sourced from a 400 MHz spectrum in CDCl₃.[1] The splitting patterns are predicted based

on the structure, where the aldehyde proton is coupled to the adjacent methylene group, and

the two methylene groups are coupled to each other.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment

200.61 C=O

43.21 S-CH₂

26.43 CH₂-CHO

15.50 S-CH₃

Data sourced from a 100.54 MHz spectrum in CDCl₃.[1]

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~2920 C-H Stretch Alkyl (CH₂, CH₃)

2830-2700 C-H Stretch Aldehyde (CHO)

1740-1720 C=O Stretch Aldehyde (Saturated)

Characteristic absorption ranges for aliphatic aldehydes.[2][3][4] The strong carbonyl (C=O)

stretch is a key diagnostic peak for aldehydes.[2][3] Another important feature is the pair of C-H

stretching bands for the aldehyde proton.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule.

Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment

104 High [M]⁺ (Molecular Ion)

48 Base Peak [CH₃S=CH₂]⁺

47 High [CH₂SH]⁺

Data obtained from NIST Mass Spectrometry Data Center.[5] The fragmentation of aldehydes

is characterized by cleavage of the bonds adjacent to the carbonyl group.[6][7]

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylmercaptopropionaldehyde

in ~0.7 mL of deuterated chloroform (CDCl₃).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.[1]

Acquisition Parameters (¹H):

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 90°

Acquisition Parameters (¹³C):

Number of scans: 1024-4096

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID)

signal. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale

using the TMS signal.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
This protocol describes a common method for obtaining an IR spectrum of a liquid sample.

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by

wiping with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal to account for

atmospheric and instrumental interferences.

Sample Application: Place a small drop of neat 2-Methylmercaptopropionaldehyde liquid

directly onto the ATR crystal.
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Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve

the signal-to-noise ratio.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile flavor compounds like 2-

Methylmercaptopropionaldehyde.[1]

Sample Preparation: Prepare a dilute solution of 2-Methylmercaptopropionaldehyde in a

volatile solvent such as dichloromethane or methanol (e.g., 100 µg/mL).

Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30

m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to

190 °C and hold for 20 minutes.[1]

Injection Volume: 1 µL with a split ratio of 100:1.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

MS Source Temperature: 230 °C

MS Quadrupole Temperature: 150 °C

Scan Range: m/z 35-350
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Data Analysis: Identify the compound based on its retention time and by comparing its mass

spectrum with a reference library (e.g., NIST).

Visualizations
NMR Spectral Assignment
The following diagram illustrates the chemical structure of 2-Methylmercaptopropionaldehyde

and the assignment of its ¹H and ¹³C NMR signals.
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2-Methylmercaptopropionaldehyde ¹H NMR Assignments

¹³C NMR Assignments
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Caption: NMR signal assignments for 2-Methylmercaptopropionaldehyde.

GC-MS Analysis Workflow
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This diagram outlines the logical workflow for the analysis of 2-

Methylmercaptopropionaldehyde using Gas Chromatography-Mass Spectrometry.
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Caption: Workflow for GC-MS analysis of volatile compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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